Norcyclizine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

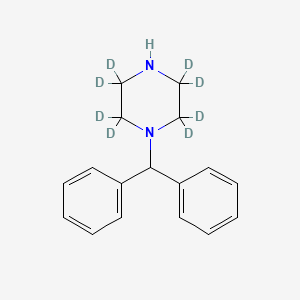

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVNXDKZIQLBNM-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Norcyclizine-d8 mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Core Mechanism of Action of Norcyclizine-d8

Introduction

This compound is the deuterated form of Norcyclizine, the primary N-demethylated active metabolite of Cyclizine, a first-generation antihistamine of the piperazine class.[1][2] Cyclizine is utilized for the prevention and treatment of nausea, vomiting, and dizziness.[1] While the parent compound's primary mechanism involves H1 histamine receptor antagonism, Norcyclizine exhibits a distinct pharmacological profile.[3] The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing it to be distinguished from its non-deuterated counterpart and endogenous metabolites. This guide provides a comprehensive overview of the known in vitro mechanism of action of Norcyclizine, summarizing available data, detailing relevant experimental protocols, and illustrating key pathways.

Core Mechanism of Action

The in vitro mechanism of action of Norcyclizine is multifaceted, extending beyond the classical antihistaminic effects of its parent compound. While direct and extensive research on Norcyclizine is limited, its activities can be inferred from comparative studies with Cyclizine and from research into its derivatives.

Histamine H1 Receptor Activity

Norcyclizine is consistently reported to have significantly less antihistaminic activity at the histamine H1 receptor compared to Cyclizine.[2][3] While Cyclizine is a potent H1 receptor antagonist, Norcyclizine's contribution to the overall clinical antihistaminic effect of Cyclizine is considered minimal.[3] Due to a lack of specific binding affinity data in published literature, a quantitative comparison is challenging.[3]

Antimicrobial and Anticancer Potential

Norcyclizine serves as a versatile pharmacological scaffold for the synthesis of novel antimicrobial and anticancer agents.[4] Derivatives of 1-Benzhydrylpiperazine (Norcyclizine) have been shown to enhance the antibacterial activity of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This enhancement is believed to be achieved through the inhibition of the allosteric site of Penicillin-Binding Protein 2a (PBP2a), an enzyme critical for bacterial cell wall synthesis in MRSA.[4][5]

Cytotoxicity

Studies have shown that Cyclizine can induce concentration-dependent cytotoxicity and apoptosis in macrophage cell lines through both intrinsic and extrinsic pathways.[1] Given that Norcyclizine is a major metabolite, it is crucial to characterize its own cytotoxic profile to understand its potential therapeutic applications or off-target toxicities.[1]

Data Presentation

The quantitative data for Norcyclizine's direct mechanism of action is not widely available. The following tables summarize the comparative pharmacology and provide a framework for its cytotoxic assessment.

Table 1: Comparative Receptor Binding Affinity

| Compound | Histamine H1 Receptor | Muscarinic Receptors | Dopamine D2 Receptors | Serotonin 5-HT2A Receptors |

| Norcyclizine | Significantly lower affinity than Cyclizine (Specific Ki not published)[3] | Data not available | Data not available | Data not available |

| Cyclizine | Potent antagonist (Specific Ki varies)[3] | Moderate antagonist activity[3] | Low affinity[3] | Low affinity[3] |

| Cetirizine | ~6 nM[3] | >10,000 nM[3] | >10,000 nM[3] | >10,000 nM[3] |

Table 2: Framework for In Vitro Cytotoxicity Assessment of Norcyclizine

| Assay Type | Principle | Endpoint Measured | Typical Cell Lines |

| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[1] | Cell viability, metabolic activity | HEK293, CHO, Macrophage lines |

| LDH Release Assay | Measures release of lactate dehydrogenase (LDH) from cells with damaged membranes.[1] | Cytotoxicity, membrane integrity | HEK293, CHO, Macrophage lines |

| Apoptosis Assay | Detection of markers like caspase activation or Annexin V staining. | Induction of programmed cell death | Macrophage lines, Cancer cell lines |

| Cell Cycle Analysis | Flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Cell cycle arrest | Cancer cell lines |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro mechanism of action of Norcyclizine.

Protocol 1: Competitive Radioligand Binding Assay (H1 Receptor)

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radioligand.

-

Objective: To determine the inhibitory constant (Ki) of Norcyclizine for the human histamine H1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[3]

-

Radioligand: [³H]mepyramine.

-

Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., Mepyramine).

-

Test Compound: Norcyclizine at various concentrations.

-

Assay Buffer: Physiological salt solution.

-

-

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of Norcyclizine.[3]

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a sufficient time at a specific temperature (e.g., 25°C).[3]

-

Separation: Separate bound from unbound radioligand via rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Norcyclizine to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Histamine-Induced Calcium Release Assay (H1 Functional Antagonism)

This functional assay measures a compound's ability to act as an antagonist by blocking agonist-induced intracellular signaling.

-

Objective: To determine the functional potency (IC₅₀) of Norcyclizine in inhibiting H1 receptor signaling.[3]

-

Materials:

-

A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).[3]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

-

Agonist: Histamine.[3]

-

Test Compound: Norcyclizine at various concentrations.

-

Assay Buffer: Physiological salt solution (e.g., Hanks' Balanced Salt Solution).[3]

-

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach.

-

Dye Loading: Load the cells with the calcium-sensitive dye.

-

Compound Incubation: Incubate the cells with varying concentrations of Norcyclizine.

-

Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) and add histamine to stimulate the H1 receptors.[3]

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[3]

-

-

Data Analysis: Quantify the ability of Norcyclizine to inhibit the histamine-induced calcium signal. Determine the IC₅₀ value, which is the concentration that produces 50% inhibition of the maximal response to histamine.[3]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability.[1]

-

Objective: To determine the IC₅₀ value of Norcyclizine for cell growth inhibition.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.[1]

-

Compound Treatment: Treat cells with various concentrations of Norcyclizine and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium, add solubilization solution to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot viability against the log of Norcyclizine concentration to determine the IC₅₀ value.[1]

Signaling Pathways and Workflows

Metabolic conversion of Cyclizine to Norcyclizine.

Simplified Histamine H1 receptor signaling cascade.

Proposed mechanism for Norcyclizine derivatives in MRSA.

General workflow for assessing Norcyclizine cytotoxicity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Norcyclizine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norcyclizine-d8, a deuterated analog of the pharmaceutically relevant compound Norcyclizine. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. Norcyclizine and its derivatives are key intermediates in the synthesis of various antihistamines, such as cyclizine and cinnarizine, and have also shown potential as antimicrobial and anticancer agents.[1] The introduction of deuterium atoms (d8) in the piperazine ring of Norcyclizine creates a valuable tool for metabolic studies, allowing for the differentiation and quantification of the parent compound and its metabolites in biological matrices.

Chemical Profile and Properties

This compound, also known as 1-(Diphenylmethyl)piperazine-d8, is a stable isotopically labeled form of Norcyclizine. The deuteration is located on the piperazine ring, which can significantly impact the metabolic fate of the molecule.

| Property | Value |

| IUPAC Name | 1-(Diphenylmethyl)piperazine-1,2,3,4,5,6,7,8-d8 |

| Synonyms | 1-Benzhydrylpiperazine-d8 |

| CAS Number | 1330188-81-2 |

| Molecular Formula | C₁₇H₁₂D₈N₂ |

| Molecular Weight | 260.40 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform and methanol |

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of piperazine-d8 with diphenylmethyl bromide. This method is a modification of the well-established procedure for the synthesis of non-deuterated Norcyclizine.

Synthetic Workflow

The overall synthetic workflow for this compound is depicted below.

Experimental Protocol

This protocol is adapted from the synthesis of Norcyclizine.[1]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) |

| Diphenylmethyl bromide | 247.13 |

| Piperazine-d8 | 94.19 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Potassium Iodide (KI) | 166.00 |

| Toluene | 92.14 |

| Methanol | 32.04 |

| Chloroform | 119.38 |

| Silica Gel (for column chromatography) | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylmethyl bromide (10.0 g, 40.5 mmol), piperazine-d8 (7.6 g, 80.9 mmol, 2 equivalents), sodium carbonate (17.2 g, 162 mmol, 4 equivalents), and potassium iodide (6.7 g, 40.5 mmol, 1 equivalent).

-

Solvent Addition: Add 200 mL of anhydrous toluene to the flask.

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 110-111 °C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.

-

Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. The recommended eluent is a gradient of methanol in chloroform (e.g., 0-10% methanol).

-

Product Isolation: Collect the fractions containing the purified product (monitor by TLC). Combine the appropriate fractions and evaporate the solvent to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR and ¹³C NMR Data

Due to the deuteration of the piperazine ring, the proton NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the piperazine protons will be absent.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | m | 10H | Aromatic protons (phenyl rings) |

| 4.25 | s | 1H | -CH(Ph)₂ |

| 2.1 (broad) | s | 1H | -NH |

Note: The chemical shifts are predicted based on the non-deuterated compound and may vary slightly.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Quaternary aromatic carbons |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 76.0 | -CH(Ph)₂ |

Note: The signals for the deuterated carbons of the piperazine ring will be significantly broadened and likely unobserved in a standard ¹³C NMR spectrum due to quadrupolar relaxation.

Mass Spectrometry

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium atoms and the overall structure of this compound.

Expected Mass Spectrum Data:

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |

| ESI-MS | Positive | 261.2 |

The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns can also be analyzed to further confirm the structure. A characteristic fragment would be the loss of the piperazine-d8 moiety, resulting in the diphenylmethyl cation at m/z 167.

Metabolic Pathway of Cyclizine

Norcyclizine is the primary active metabolite of the antihistamine drug Cyclizine. The metabolic conversion involves the N-demethylation of Cyclizine, a reaction often catalyzed by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for pharmacokinetic and drug interaction studies.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and outlines the key characterization methods. The use of deuterated analogs like this compound is indispensable in modern drug development, offering a powerful tool for elucidating metabolic pathways and improving the accuracy of pharmacokinetic studies. The information presented herein is intended to facilitate the preparation and analysis of this important research compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals described in this guide.

References

physical and chemical properties of Norcyclizine-d8

Norcyclizine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is the deuterium-labeled form of Norcyclizine, the primary N-demethylated metabolite of the first-generation antihistamine, Cyclizine.[1][2][3][4] The incorporation of deuterium atoms provides a stable heavy isotope tracer, making this compound an invaluable tool in quantitative analysis for pharmacokinetic and metabolic studies.[2] Deuteration can potentially alter the metabolic profile of a drug, which has garnered significant interest in drug development.[2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and a review of the relevant biological pathways of its parent compound.

Core Physical and Chemical Properties

This compound, also known as 1-(Diphenylmethyl)piperazine-d8 or 1-Benzhydrylpiperazine-d8, is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine ring.[2][5] This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Data for this compound and Norcyclizine

| Property | This compound | Norcyclizine |

| IUPAC Name | 1-(Diphenylmethyl)piperazine-d8 | 1-(Diphenylmethyl)piperazine[6][7] |

| Synonyms | 1-Benzhydrylpiperazine-d8[2] | 1-Benzhydrylpiperazine[6][8] |

| CAS Number | 1330188-81-2[2][5][9] | 841-77-0[6][8] |

| Molecular Formula | C₁₇H₁₂D₈N₂[2][5][9] | C₁₇H₂₀N₂[7][8] |

| Molecular Weight | 260.40 g/mol [2][5][9] | 252.35 g/mol [7][8] |

| Appearance | Expected to be a solid or oil[6] | Solid or oil[6] |

| Solubility | Soluble in organic solvents (e.g., chloroform)[6] | Soluble in organic solvents (e.g., chloroform)[6] |

Biological Context and Signaling Pathways

Norcyclizine is the principal metabolite of Cyclizine, an H1 receptor antagonist used as an antiemetic.[1][3] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP2D6, through N-demethylation.[1][4] While Cyclizine is a potent antihistamine with anticholinergic properties, Norcyclizine exhibits significantly lower affinity for the histamine H1 receptor.[3][10][11] The parent drug, Cyclizine, exerts its antiemetic effects by blocking H1 and muscarinic receptors in the brain's vomiting center and chemoreceptor trigger zone (CTZ).[3][12]

Experimental Protocols

Synthesis of Norcyclizine (Unlabeled)

The synthesis of Norcyclizine is typically achieved via the N-alkylation of piperazine.[6] This protocol is adapted from established procedures.[6]

Materials and Reagents:

-

Diphenylmethyl bromide

-

Piperazine (use a large excess, 3-5 equivalents)[13]

-

Potassium iodide

-

Sodium carbonate

-

Toluene (anhydrous)[13]

-

Dichloromethane (DCM)

-

Methanol

-

Chloroform

-

Silica Gel for column chromatography

Equipment:

-

1 L Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column and TLC apparatus

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol).[6]

-

Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[6]

-

Reaction: Stir the mixture vigorously and heat to reflux for approximately 3.5 hours. Monitor the reaction's progress by TLC.[6]

-

Work-up: After completion, cool the mixture to room temperature. Add DCM to dissolve the product and filter the solid precipitate (excess piperazine and inorganic salts). Wash the solids with a small amount of toluene.[6][13]

-

Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a 10% methanol in chloroform solution.[6]

-

Product Isolation: Collect the fractions containing the purified Norcyclizine, monitoring with TLC. Combine the relevant fractions and evaporate the solvent to yield the final product.[6]

Characterization:

-

The identity and purity can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[6]

Quantitative Analysis of Norcyclizine in Human Plasma by LC-MS/MS

This protocol provides a validated method for the quantification of Norcyclizine in a biological matrix, where this compound would be used as the internal standard.[4][14]

Materials and Equipment:

-

Human plasma samples

-

This compound (Internal Standard)

-

Acetonitrile (for protein precipitation)

-

Centrifuge

-

LC-MS/MS system (e.g., HPLC or LC-MS/MS)[14]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Extraction:

-

Carefully collect the supernatant.[14]

-

-

Analysis:

Identification of Norcyclizine Metabolites in Urine by GC-MS

This method is suitable for identifying phase I metabolites after enzymatic cleavage of conjugates.[4]

Procedure:

-

Hydrolysis: Treat urine samples with a β-glucuronidase enzyme to release any conjugated metabolites.[4]

-

Extraction: Use mixed-mode solid-phase extraction (SPE) cartridges to isolate basic compounds like Norcyclizine and its metabolites.[4]

-

Elution and Evaporation: Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a nitrogen stream.[4]

-

Derivatization: To improve volatility for GC analysis, derivatize the dried residue with a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers.[4]

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with Electron Ionization (EI+) or Chemical Ionization (CI+) for structure elucidation.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 8. chemscene.com [chemscene.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Norcyclizine and its Deuterated Analog, Norcyclizine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of non-deuterated Norcyclizine and its stable isotope-labeled counterpart, Norcyclizine-d8. The document details their respective physicochemical properties, pharmacological contexts, and, most critically, the application of this compound as an internal standard in the bioanalysis of Norcyclizine. Experimental protocols and data are presented to support researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Core Concepts and Physicochemical Properties

Norcyclizine, also known as 1-(diphenylmethyl)piperazine or 1-benzhydrylpiperazine, is the primary, N-demethylated active metabolite of Cyclizine, a first-generation antihistamine and antiemetic.[1][2] Cyclizine is principally metabolized via N-demethylation to form Norcyclizine, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[3][4] While Cyclizine is a potent H1 receptor antagonist, Norcyclizine exhibits significantly less antihistaminic activity.[5][6][7]

This compound is the deuterium-labeled version of Norcyclizine.[8] In this analog, eight hydrogen atoms on the piperazine ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[9][10] This substitution increases the molecular weight of the compound without significantly altering its chemical properties. This key difference makes this compound an ideal internal standard (IS) for quantitative mass spectrometry-based bioanalytical methods.[11]

Table 1: Comparison of Physicochemical Properties

| Property | Norcyclizine | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₂₀N₂ | C₁₇H₁₂D₈N₂ | [12][13],[10] |

| Molecular Weight | 252.35 g/mol | 260.40 g/mol | [12][14],[9][10] |

| Chemical Structure | 1-(Diphenylmethyl)piperazine | 1-(Diphenylmethyl)piperazine-d8 | [2],[8] |

| Primary Application | Analyte (Metabolite of Cyclizine) | Internal Standard for Bioanalysis | [1],[15] |

Metabolic and Signaling Pathways

The primary relevance of Norcyclizine is in the context of its parent drug, Cyclizine. Understanding the metabolic conversion and the ultimate mechanism of action is crucial for pharmacokinetic and pharmacodynamic studies.

Metabolic Pathway of Cyclizine

Cyclizine undergoes biotransformation primarily through oxidative N-dealkylation to form Norcyclizine.[1] This metabolic process is a critical factor in the drug's overall pharmacokinetic profile and can be influenced by genetic polymorphisms in the CYP2D6 enzyme.[3][4]

Signaling Pathway: Histamine H1 Receptor

Cyclizine functions as a histamine H1 receptor antagonist.[7][16] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium levels and activate protein kinase C (PKC), respectively.[17] As an antagonist, Cyclizine blocks this pathway, mitigating allergic and emetic responses. Norcyclizine has significantly lower activity at this receptor.[6]

The Role of this compound in Quantitative Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification. It is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[11]

A stable isotope-labeled (SIL) internal standard, like this compound, is considered the "gold standard".[15][18] It has nearly identical chemical and physical properties to the non-deuterated analyte. This ensures it behaves the same way during extraction, chromatography, and ionization, but is distinguishable by its higher mass in the mass spectrometer.[11] This co-elution and similar behavior allow it to accurately compensate for matrix effects and analyte loss, leading to highly reliable data.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines a typical workflow for quantifying Norcyclizine in a biological matrix (e.g., plasma) using this compound as the internal standard.

Quantitative Data and Experimental Protocols

Table 2: Representative LC-MS/MS Method Parameters

This table summarizes typical parameters for a validated LC-MS/MS method for Norcyclizine quantification, often using a structural analog like Cinnarizine as an IS when a SIL IS is not used. The principles directly apply to using this compound.

| Parameter | Value / Condition | Data Source(s) |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [19][20] |

| Sample Preparation | Protein Precipitation with Acetonitrile | [19][21] |

| Internal Standard (IS) | Cinnarizine (structural analog) or This compound (SIL) | [19], |

| Chromatographic Column | C8 or C18 reversed-phase, e.g., 50 mm x 2.0 mm | [19][21] |

| Mobile Phase | Gradient of Methanol and 0.05% Formic Acid | [19][21] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | [19][21] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [19][21] |

| MRM Transition (Norcyclizine) | Precursor Ion (m/z) 253.2 → Product Ion (m/z) 167.2 | [1][19] |

| Linearity Range | 2 - 200 ng/mL | [19][20] |

| Lower Limit of Quantification | 2 ng/mL | [19][20] |

| Precision (RSD%) | < 14% | [19][20] |

| Accuracy | Within ±8% | [19][20] |

Detailed Experimental Protocol: Quantification of Norcyclizine in Human Plasma

This protocol provides a detailed methodology for the quantification of Norcyclizine in human plasma using LC-MS/MS, adapted from published methods.[19][20]

1. Materials and Reagents:

-

Norcyclizine analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Norcyclizine and this compound in methanol.

-

Calibration Standards: Serially dilute the Norcyclizine stock solution with a blank plasma/methanol mixture to prepare calibration standards ranging from 2 to 200 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the Internal Standard Working Solution (50 ng/mL this compound in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

LC System: Agilent 1200 series or equivalent.

-

MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Analytical Column: C8, 50 mm x 2.0 mm, 5 µm particle size.

-

Mobile Phase A: 0.05% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Gradient Program: A linear gradient appropriate to separate Norcyclizine from endogenous plasma components (e.g., 20% B to 95% B over 2 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization: ESI, Positive Mode.

-

MRM Transitions:

-

Norcyclizine: Q1 m/z 253.2 → Q3 m/z 167.2

-

This compound: Q1 m/z 261.4 → Q3 m/z 167.2 (or other appropriate fragment)

-

5. Data Analysis:

-

Integrate the peak areas for both Norcyclizine and this compound for all samples.

-

Calculate the peak area ratio (Norcyclizine Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Norcyclizine in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Norcyclizine is the primary metabolite of Cyclizine, possessing distinct pharmacological properties. This compound serves as an indispensable tool for the accurate and precise quantification of Norcyclizine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability and compensates for matrix effects, adhering to the gold standard for bioanalytical method development. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize these compounds in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medicines.org.uk [medicines.org.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemscene.com [chemscene.com]

- 14. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 19. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of Norcyclizine as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, known chemically as 1-(diphenylmethyl)piperazine, is a critical starting material and a 'privileged scaffold' in medicinal chemistry.[1][2] Its rigid, three-dimensional structure, featuring a diphenylmethyl group and a piperazine ring with two modifiable nitrogen atoms, makes it an ideal precursor for the synthesis of a wide array of bioactive molecules.[2] This technical guide provides a comprehensive overview of Norcyclizine's role as a pharmaceutical intermediate, detailing its synthesis, its conversion into active pharmaceutical ingredients (APIs), and the biological pathways targeted by its derivatives.

Synthesis of Norcyclizine

The most prevalent and straightforward method for synthesizing Norcyclizine is through the nucleophilic substitution (N-alkylation) of piperazine with a benzhydryl halide, such as diphenylmethyl bromide or chloride.[1][3]

Experimental Protocol: N-Alkylation of Piperazine

This protocol is adapted from a well-established laboratory procedure for the synthesis of 1-(diphenylmethyl)piperazine.[1]

Materials and Reagents:

-

Diphenylmethyl bromide

-

Piperazine

-

Potassium iodide

-

Sodium carbonate

-

Toluene

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

Equipment:

-

1 L round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask, combine diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol).[1] To minimize the formation of the di-substituted byproduct, a significant excess of piperazine (3-5 equivalents) is recommended.[3]

-

Solvent Addition: Add 400 mL of anhydrous toluene to the flask.[1] The use of anhydrous solvents is crucial to prevent the hydrolysis of the benzhydryl halide.[3]

-

Reaction: Stir the mixture vigorously and heat to reflux for 3.5 hours. Monitor the reaction's progress by TLC.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it with a small amount of toluene.[1]

-

Concentration: Combine the filtrate and the toluene washings. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform solution as the eluent.[1]

-

Product Isolation: Collect the fractions containing the purified Norcyclizine (monitored by TLC). Combine the relevant fractions and evaporate the solvent to yield pure Norcyclizine.[1]

Characterization:

The identity and purity of the synthesized Norcyclizine can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): δ 1.82 (s, 1H), 2.3 (t, J=5 Hz, 4H), 2.85 (t, J=5 Hz, 4H), 4.2 (s, 1H), 7.3 (m, 10H).[1]

Quantitative Data for Norcyclizine Synthesis

| Parameter | Value | Reference |

| Starting Materials | ||

| Diphenylmethyl bromide | 40 g (0.16 mol) | [1] |

| Piperazine | 27.8 g (0.32 mol) | [1] |

| Potassium iodide | 26.8 g (0.16 mol) | [1] |

| Sodium carbonate | 86 g (0.81 mol) | [1] |

| Toluene | 400 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 3.5 hours | [1] |

| Product | ||

| Expected Yield | ~4.5 g | [1] |

| Reported Yield | 74.2% | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

Norcyclizine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Norcyclizine is a key building block for several established APIs, most notably the antihistamines Cyclizine and Cinnarizine.

Synthesis of Cyclizine

Cyclizine, an H1-receptor antagonist used to treat nausea and vomiting, is the N-methylated derivative of Norcyclizine.[5][6] A common synthetic route is the Eschweiler-Clarke reaction.[7]

This protocol is based on a patented process for the preparation of Cyclizine.[7][8]

Materials and Reagents:

-

Norcyclizine (Diphenyl methyl-piperazine)

-

Formic acid (assay NLT 85%)

-

Formaldehyde (assay NLT 37%)

-

Water

-

Sodium hydroxide solution (caustic lye)

-

Methanol

-

Hydrochloric acid (assay NLT 35.0%)

Procedure:

-

Reaction Mixture Preparation: In a suitable vessel, slowly mix formic acid (11.8 g, 2.2 moles) and formaldehyde (9.6 g, 1.2 moles) with 75 mL of water while maintaining ambient temperature.[7]

-

Addition of Norcyclizine: Add Norcyclizine (25.0 g, 1.0 mole) to the solution and mix.[7]

-

Reaction: Heat the reaction mixture to 75-80°C and stir for 2.0 hours.[7]

-

Isolation of Cyclizine Free Base: Cool the reaction mixture to ambient temperature. Adjust the pH to basic with a sodium hydroxide solution. The resulting product precipitates and is filtered and washed with water.[7]

-

Formation of Cyclizine Hydrochloride: Dissolve the Cyclizine free base (25.0 g, purity NLT 98.0%) in 50.0 mL of Methanol. To the clear solution, add hydrochloric acid (8.4 mL, 1.0 mole) while maintaining the temperature between 45 to 55°C. Stir the mixture for 2 hours. The resulting Cyclizine Hydrochloride is then filtered and dried.[8]

| Parameter | Value | Reference |

| Starting Materials | ||

| Norcyclizine | 25.0 g (1.0 mole) | [7] |

| Formic acid | 11.8 g (2.2 moles) | [7] |

| Formaldehyde | 9.6 g (1.2 moles) | [7] |

| Reaction Conditions | ||

| Temperature | 75-80°C | [7] |

| Time | 2.0 hours | [7] |

| Product | ||

| GC Purity (Free Base) | 97.01% | [7] |

| Yield (Hydrochloride) | 90.5% | [8] |

| Purity (Hydrochloride) | 99.4% | [8] |

Synthesis of Cinnarizine

Cinnarizine is another antihistamine derived from Norcyclizine, used for motion sickness and vertigo. Its synthesis involves the N-alkylation of piperazine with cinnamyl chloride followed by reaction with a benzhydryl halide, or the reaction of Norcyclizine with cinnamyl chloride.

This protocol is based on a patented method for preparing Cinnarizine.[9]

Materials and Reagents:

-

Cinnamyl piperazine

-

Diphenyl-chloromethane

-

An appropriate organic solvent (e.g., 95% ethanol)

-

A carbonate base

Procedure:

-

Preparation of Cinnamyl Piperazine: In a reactor, dissolve piperazine anhydrous in 95% ethanol and heat to 70-80°C. Add cinnamyl chloride and react for 1-3 hours. After the reaction, remove the solvent, add an organic solvent to stir, and filter to obtain cinnamyl piperazine.[9]

-

Synthesis of Cinnarizine: In a reactor, add the prepared cinnamyl piperazine, an organic solvent, and a carbonate base. Heat the mixture to reflux and then add diphenyl-chloromethane dropwise. React for 4-7 hours to obtain the crude Cinnarizine product.[9]

| Parameter | Value | Reference |

| Key Intermediates | ||

| Cinnamyl chloride yield | 77.0% | [9] |

| Diphenyl-chloromethane yield | 94.1% | [9] |

| Final Product | ||

| Overall Isolated Yield (from bulk alcohols in a continuous flow process) | 82% | [10][11] |

| Purity (from an alternative batch process) | >99% | [12] |

| Yield (from an alternative batch process) | >85% | [12] |

Norcyclizine as a Scaffold for Novel Therapeutics

The Norcyclizine framework is a "privileged scaffold" for the development of new drugs targeting a range of diseases.[2]

Antimicrobial Activity: Targeting PBP2a in MRSA

Derivatives of Norcyclizine have been shown to enhance the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[13] This is achieved by inhibiting Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics in MRSA.[2][13]

Anticancer Activity: HDAC Inhibition

The 1-benzhydrylpiperazine scaffold has been utilized to design potent histone deacetylase (HDAC) inhibitors with anti-breast cancer activity.[2] HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell differentiation and apoptosis.[14]

Antiviral Activity: Targeting Hepatitis C Virus (HCV)

Chlorcyclizine, a derivative of Norcyclizine, and its analogues have been identified as potent inhibitors of HCV infection.[2] They are thought to target the entry step of the HCV lifecycle.[15]

Conclusion

Norcyclizine is a versatile and highly valuable pharmaceutical intermediate. Its straightforward synthesis and the adaptability of its piperazine ring for further functionalization have established it as a cornerstone in the synthesis of important antihistamines. Furthermore, the recognition of the Norcyclizine scaffold as a "privileged" structure has opened new avenues for the development of novel therapeutics targeting a wide range of diseases, from bacterial infections to cancer and viral illnesses. The continued exploration of Norcyclizine derivatives promises to yield new and effective medicines for the future.

References

- 1. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 7. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]

- 9. CN103172593A - Preparation technology of cinnarizine - Google Patents [patents.google.com]

- 10. research.tue.nl [research.tue.nl]

- 11. researchgate.net [researchgate.net]

- 12. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]

- 13. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

The Norcyclizine Scaffold: A Privileged Platform for Novel Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norcyclizine, chemically known as 1-(diphenylmethyl)piperazine, is a versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1] As the primary metabolite of the first-generation antihistamine cyclizine, norcyclizine itself exhibits significantly reduced histamine H1 receptor affinity.[2][3][4][5] However, its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an ideal starting point for the synthesis of a diverse range of bioactive molecules with broad pharmacological activities.[1] This technical guide provides a comprehensive overview of the potential applications of norcyclizine derivatives in research, with a focus on their antimicrobial, anticancer, antiviral, and neurological applications. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate further research and drug development.

Synthetic Methodologies

The synthesis of norcyclizine derivatives generally involves the functionalization of the piperazine ring or modifications to the benzhydryl moiety. A common and effective method is the nucleophilic substitution reaction between a substituted benzhydryl chloride and a piperazine derivative.[1] This approach allows for the introduction of various substituents, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

For instance, a general procedure for the synthesis of 1-benzhydryl-piperazine sulfonamides and carboxamides involves cooling a solution of 1-benzhydryl-piperazine in dry dichloromethane, adding triethylamine, and then adding the appropriate sulfonyl or acid chloride. The reaction is stirred at room temperature, and the product is extracted and purified.

Potential Research Applications

Antimicrobial Agents: Combating Antibiotic Resistance

A significant area of research has focused on the development of norcyclizine derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds have been shown to enhance the activity of β-lactam antibiotics by inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance in MRSA.[1]

The following table summarizes the in vitro antibacterial activity of various 1-benzhydryl-piperazine derivatives against Gram-positive and Gram-negative bacteria.

| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| 8d | Sulfonamide | S. aureus | - | 26 |

| S. epidermis | - | 28 | ||

| 8e | Sulfonamide | S. aureus | - | 21 |

| S. epidermis | - | 23 | ||

| 9c | Carboxamide | S. aureus | - | 22 |

| S. epidermis | - | 24 | ||

| 9e | Carboxamide | S. aureus | - | 27 |

| S. epidermis | - | 28 | ||

| 9f | Carboxamide | S. aureus | - | 25 |

| S. epidermis | - | 26 | ||

| 9h | Carboxamide | S. aureus | - | 28 |

| S. epidermis | - | 29 | ||

| Streptomycin | Standard | S. aureus | - | 30 |

| S. epidermis | - | 32 |

Data is illustrative of the potential of this chemical class and is based on studies of 1-benzhydryl-piperazine derivatives.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution:

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, MRSA isolates, test compounds, and a bacterial inoculum standardized to 0.5 McFarland.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

-

Prepare a suspension of the MRSA isolate and dilute it to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include growth control (inoculum without compound) and sterility control (MHB only) wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound with no visible turbidity.[3]

-

Checkerboard Assay for Synergistic Activity:

This assay is used to assess the synergistic effect of a norcyclizine derivative and a β-lactam antibiotic.

-

Procedure:

-

In a 96-well plate, create a two-dimensional array of concentrations by serially diluting one compound horizontally and the other vertically.

-

Inoculate the plate with a standardized MRSA suspension and incubate as for the MIC assay.

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

A FICI of ≤ 0.5 indicates synergy.[2]

-

References

Norcyclizine: An In-Depth Technical Guide on the Primary Metabolite of Cyclizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation H1 antihistamine, is extensively used for its antiemetic properties. Its clinical efficacy and safety profile are intrinsically linked to its metabolism, primarily through N-demethylation to its main metabolite, norcyclizine. This technical guide provides a comprehensive overview of norcyclizine, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical monitoring, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of norcyclizine's role in the pharmacology of cyclizine.

Metabolism of Cyclizine to Norcyclizine

The principal metabolic transformation of cyclizine in the human body is N-demethylation, leading to the formation of norcyclizine.[1] This biotransformation is a critical determinant of cyclizine's pharmacokinetic profile and has implications for its therapeutic effects and potential for drug-drug interactions.[1]

Metabolic Pathway

The conversion of cyclizine to norcyclizine occurs primarily through oxidative N-dealkylation.[2][3] This reaction involves the removal of the methyl group from the piperazine ring of the cyclizine molecule.

Key Enzymatic Player: Cytochrome P450 2D6

The N-demethylation of cyclizine is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[1][4] CYP2D6 is a highly polymorphic enzyme, and genetic variations in the CYP2D6 gene can lead to significant interindividual differences in metabolic capacity.[4] This genetic variability is a key factor influencing cyclizine's pharmacokinetics, affecting plasma concentrations and the ratio of the parent drug to its metabolite.[4][5] Consequently, an individual's CYP2D6 genotype can be predictive of their metabolizer phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), which can, in turn, inform the potential for therapeutic success or adverse drug reactions.[4] While direct enzyme kinetic parameters (Km and Vmax) for cyclizine N-demethylation by CYP2D6 are not extensively reported, the significant role of this enzyme has been inferred from studies observing variations in the metabolic ratio of cyclizine to norcyclizine in individuals with different CYP2D6 genotypes.[1][5]

Pharmacokinetics of Cyclizine and Norcyclizine

The pharmacokinetic profiles of cyclizine and norcyclizine are closely intertwined. While detailed pharmacokinetic parameters for norcyclizine are not as extensively documented as for its parent compound, available data indicate that both substances share a similar plasma elimination half-life of approximately 20 hours.[6]

| Parameter | Cyclizine | Norcyclizine | Reference |

| Plasma Elimination Half-life | ~20 hours | ~20 hours | [6] |

| Primary Route of Metabolism | N-demethylation | - | [6] |

| Primary Metabolite | Norcyclizine | - | [6] |

Table 1: Comparative Pharmacokinetic Parameters.

A study in palliative care patients receiving continuous subcutaneous infusions of cyclizine reported a median cyclizine half-life of 13 hours, a volume of distribution of 23 L/kg, and a clearance of 15 mL/min/kg.[5][7] In this patient group, the median overall metabolic ratio of cyclizine to norcyclizine at steady state was 4.9 and was found to vary with CYP2D6 genotype.[5][7] For patients on oral cyclizine, the median metabolic ratio was 2.1 and did not show a significant variation with CYP2D6 genotype.[5][7]

Pharmacodynamics and Comparative Activity

The metabolic conversion of cyclizine to norcyclizine significantly alters its pharmacological activity. Norcyclizine exhibits considerably lower antihistaminic (H1) activity compared to its parent compound, cyclizine.[3][6] The adverse effects of cyclizine are primarily associated with its antihistaminic and anticholinergic properties.[6] Given norcyclizine's reduced antihistaminic activity, it is anticipated that the intensity of these side effects would be diminished with the metabolite.[6]

Recent research has indicated that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines in a concentration-dependent manner.[6] However, there is currently a lack of direct evidence to suggest that norcyclizine possesses similar or different effects on these apoptotic pathways.[1] Further investigation is required to elucidate the specific pharmacological activities of norcyclizine.[1]

| Parameter | Cyclizine | Norcyclizine | Reference |

| Antihistaminic (H1) Activity | Active | Little to no activity | [6] |

| Acute Toxicity (Oral LD50, Mouse) | 147 mg/kg | Data not available | [6] |

| Genotoxicity (Ames Test) | Non-mutagenic | Data not available | [6] |

Table 2: Comparative Pharmacodynamic and Toxicological Data.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are crucial for the quantification of cyclizine and norcyclizine in biological matrices for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[2] High-performance liquid chromatography (HPLC) with coulometric detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.[8][9]

High-Performance Liquid Chromatography (HPLC) with Coulometric Detection

An HPLC method with coulometric detection has been developed for the sensitive and selective determination of cyclizine and norcyclizine in serum and urine.[10]

Table 3: Quantitative Parameters for HPLC with Coulometric Detection. [8][10]

| Parameter | Serum | Urine |

|---|

| Limit of Quantitation (LOQ) | 1 ng/mL | 1 ng/mL |

Sample Preparation (Solid-Phase Extraction): [10]

-

Condition a C18 solid-phase extraction (SPE) column.

-

Apply the serum or urine sample to the SPE column.

-

Wash the column to remove interferences.

-

Elute cyclizine and norcyclizine from the column.

-

Perform a phase-separation step.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions: [10]

-

Column: Reversed-phase C18 analytical column.

-

Mobile Phase: Phosphate buffer (0.05 M, pH 3)-acetonitrile (7:3).

-

Detector: Dual electrode coulometric detector operated in the "oxidative-screen" mode.

-

Detector 1: 0.55 V

-

Detector 2: 0.90 V

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a rapid, highly sensitive, and specific method for the quantification of cyclizine and norcyclizine in human plasma.[11]

Table 4: Quantitative Parameters for LC-MS/MS in Human Plasma. [8][11]

| Parameter | Value |

|---|---|

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Linearity Range | 2-200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.996 |

| Intra-day Precision (%RSD) | < 14% |

| Inter-day Precision (%RSD) | < 14% |

| Accuracy | within ±8% |

| Recovery | > 87% |

| Internal Standard | Cinnarizine |

Sample Preparation (Protein Precipitation): [2][11]

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., Cinnarizine).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Centrifuge the sample.

-

Collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions: [11]

-

Column: C8 analytical column (50 mm × 2.0 mm).

-

Mobile Phase: Linear gradient of methanol and 0.05% formic acid.

-

Total Analysis Time: 4 minutes.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM).

-

Cyclizine transition: m/z 267.2 → 167.2

-

Norcyclizine transition: m/z 253.2 → 167.2

-

The characteristic product ion at m/z 167.2 corresponds to the stable diphenylmethylium (benzhydrylium) cation, which results from the cleavage of the bond between the benzhydryl carbon and the piperazine ring.[2] This fragmentation pattern is a hallmark of benzhydrylpiperazine compounds.[2]

Conclusion

Norcyclizine is the primary and pharmacologically less active metabolite of cyclizine, formed predominantly via CYP2D6-mediated N-demethylation. The genetic polymorphism of CYP2D6 can significantly influence the metabolic ratio of cyclizine to norcyclizine, thereby affecting the drug's pharmacokinetic profile and potentially its clinical outcomes. The development of robust analytical methods, such as HPLC with coulometric detection and LC-MS/MS, has enabled the accurate quantification of both compounds in biological fluids, which is essential for comprehensive pharmacokinetic and pharmacodynamic evaluations. While the antihistaminic activity of norcyclizine is significantly reduced compared to its parent compound, further research is warranted to fully elucidate its complete pharmacological and toxicological profile. This technical guide provides a foundational resource for professionals in the field, summarizing key quantitative data and detailing experimental protocols to support ongoing and future research into the metabolism and effects of cyclizine and norcyclizine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Sensitive high-performance liquid chromatographic determination of cyclizine and its demethylated metabolite, norcyclizine, in biological fluids using coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Commercial Availability and Use of Norcyclizine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcyclizine-d8, the deuterium-labeled analogue of Norcyclizine, serves as a critical internal standard for the quantitative analysis of its parent compound in biological matrices. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in bioanalytical methodologies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside diagrams illustrating its role in analytical workflows and the biological context of Norcyclizine.

Introduction

Norcyclizine, also known as 1-(Diphenylmethyl)piperazine, is the primary N-demethylated metabolite of the first-generation antihistamine, cyclizine.[1][2] While Norcyclizine itself exhibits significantly reduced affinity for the histamine H1 receptor compared to its parent compound, its quantification is crucial for pharmacokinetic and metabolic studies of cyclizine.[3] this compound, with its eight deuterium atoms, provides a stable, isotopically labeled internal standard that is ideal for mass spectrometry-based bioanalysis, ensuring accuracy and precision in quantifying Norcyclizine levels in complex biological samples.[4]

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The following table summarizes the product offerings from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis for detailed purity and isotopic enrichment data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |

| MedChemExpress | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | 5 mg, 50 mg[2] |

| Pharmaffiliates | 1-Benzhydrylpiperazine-d8 | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[5] |

| ChemScene | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[6] |

| LGC Standards (TRC) | 1-Benzhydrylpiperazine-d8 | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | 10 mg, 50 mg, 100 mg[7] |

| Cayman Chemical | This compound | 1330188-81-2 | C₁₇H₁₂D₈N₂ | 260.40 | Inquire for details[8] |

Physicochemical Properties and Storage

| Property | Value |

| Synonyms | 1-(Diphenylmethyl)piperazine-d8, 1-Benzhydrylpiperazine-d8[2][5] |

| Appearance | Typically a solid[9] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[2] |

| Shipping Conditions | Can be shipped at ambient temperature.[5] |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of Norcyclizine in biological fluids such as plasma and urine.[1][10] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[4][11]

Experimental Protocol: Quantification of Norcyclizine in Human Plasma by LC-MS/MS

This protocol is a representative example based on established methodologies.[1][12]

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.2. LC-MS/MS Parameters

The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection of Norcyclizine and this compound.

| Parameter | Condition |

| LC Column | C8 or C18, e.g., 50 mm x 2.0 mm[1] |

| Mobile Phase | Gradient of methanol and 0.05% formic acid in water[1] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][13] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM)[1][13] |

| MRM Transition (Norcyclizine) | m/z 253.2 → 167.2[1][13] |

| MRM Transition (this compound) | m/z 261.2 → 167.2 (calculated) |

| Internal Standard | Cinnarizine has also been used[1] |

Visualizations: Workflows and Pathways

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantification of Norcyclizine in a biological sample using this compound as an internal standard.

Caption: Workflow for Norcyclizine quantification using a deuterated internal standard.

Metabolic Pathway of Cyclizine

Norcyclizine is the primary metabolite of cyclizine, formed through N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.

Caption: Metabolic conversion of Cyclizine to Norcyclizine.

Histamine H1 Receptor Signaling Pathway

As Norcyclizine is a metabolite of the antihistamine cyclizine, understanding the histamine H1 receptor signaling pathway provides important biological context. Cyclizine acts as an antagonist to this pathway.

Caption: Simplified Histamine H1 receptor signaling cascade.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics, enabling the accurate quantification of Norcyclizine. Its commercial availability from several reputable suppliers facilitates its use in validated bioanalytical methods. The protocols and workflows outlined in this guide provide a framework for the application of this compound in a research setting, ensuring reliable and reproducible data for the advancement of drug development programs.

References

- 1. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-Benzhydrylpiperazine-d8 | LGC Standards [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Quantitative Analysis of Norcyclizine in Human Plasma using Norcyclizine-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the sensitive and selective quantification of norcyclizine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norcyclizine is the primary active metabolite of the antihistamine cyclizine.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This method employs a stable isotope-labeled internal standard, Norcyclizine-d8, to ensure high accuracy and precision. The straightforward protein precipitation sample preparation method and a rapid chromatographic run make this protocol suitable for high-throughput analysis.

Introduction

Norcyclizine is formed through the N-demethylation of cyclizine, a process likely involving the cytochrome P450 enzyme CYP2D6.[1] Accurate quantification of norcyclizine is essential for understanding the metabolism and disposition of its parent drug. LC-MS/MS offers superior sensitivity and specificity for bioanalytical applications compared to other methods.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. This compound is the deuterated form of norcyclizine and exhibits similar physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in instrument response.

Experimental Protocols

Materials and Reagents

-

Norcyclizine standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Standard and Internal Standard Stock Solutions

-

Norcyclizine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of norcyclizine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the norcyclizine stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is achieved using a C8 analytical column.

| Parameter | Specification |

| Column | C8, 50 mm × 2.0 mm, 5 µm |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Linear Gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Total Run Time | 4 minutes |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

| Parameter | Specification |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| Dwell Time | 100 ms (Typical) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norcyclizine | 253.2 | 167.2 | Optimized for instrument |

| This compound (IS) | 261.2 | 167.2 | Optimized for instrument |

Note: The precursor ion for this compound is +8 Da higher than that of norcyclizine due to the eight deuterium atoms. The product ion is expected to be the same, corresponding to the stable diphenylmethylium cation, as the fragmentation occurs at the bond between the benzhydryl carbon and the deuterated piperazine ring.[1]

Data Presentation

The performance of the LC-MS/MS method for norcyclizine quantification in human plasma is summarized below. This data is based on previously published methods for norcyclizine and is expected to be achievable with the use of this compound as the internal standard.[2][3][4]

| Parameter | Performance Characteristic |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Linearity Range | 2-200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.996 |

| Intra-day Precision (%RSD) | < 14% |

| Inter-day Precision (%RSD) | < 14% |

| Accuracy | Within ±8% |

| Recovery | > 87% |

Mandatory Visualizations

Metabolic Pathway of Cyclizine

Caption: Metabolic pathway of Cyclizine to its primary metabolite Norcyclizine.

Experimental Workflow for Norcyclizine Quantification

Caption: Detailed workflow for the quantitative analysis of Norcyclizine.

References

Application Note and Protocol for the Quantification of Norcyclizine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Norcyclizine, the primary active metabolite of Cyclizine, in human plasma.[1][2] The methodology is based on a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[2][3]

Introduction

Norcyclizine is formed through the oxidative N-dealkylation of Cyclizine, a first-generation antihistamine used for the treatment and prevention of nausea and vomiting.[2] Accurate and precise quantification of Norcyclizine in human plasma is essential for understanding its pharmacokinetic profile and its contribution to the overall therapeutic effect and potential side effects of Cyclizine. This protocol details a rapid and sensitive LC-MS/MS method for the determination of Norcyclizine in human plasma.[3]

Principle of the Method

This method utilizes protein precipitation for the extraction of Norcyclizine and an internal standard (IS), Cinnarizine, from human plasma.[3][4] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3][4] Quantification is achieved by comparing the peak area ratio of Norcyclizine to the internal standard against a calibration curve.

Materials and Reagents

-

Norcyclizine reference standard

-

Cinnarizine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Instrumentation

-

HPLC system capable of gradient elution

-

Reversed-phase C8 or C18 analytical column (e.g., 50 mm × 2.0 mm, 5 µm)[3]

-

Tandem mass spectrometer with an electrospray ionization source

Experimental Protocols

-

Primary Stock Solutions: Prepare individual primary stock solutions of Norcyclizine and Cinnarizine in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Norcyclizine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of Cinnarizine (e.g., 100 ng/mL) in acetonitrile.[3]

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Add the internal standard working solution to each tube (except the blank).[1]

-

To precipitate plasma proteins, add 200 µL of acetonitrile containing the internal standard to each 100 µL plasma sample.[2]

-

Vortex mix the samples for 30 seconds.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. The following parameters are typically assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-